Cas no 2168091-33-4 (5',5'-difluoro-8-azaspirobicyclo3.2.1octane-3,2'-1,3oxazinane)
5',5'-difluoro-8-azaspirobicyclo3.2.1octane-3,2'-1,3oxazinane Chemical and Physical Properties
Names and Identifiers
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- 5',5'-difluoro-8-azaspirobicyclo3.2.1octane-3,2'-1,3oxazinane
- 2168091-33-4
- EN300-1279470
- 5',5'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]oxazinane]
-
- Inchi: 1S/C10H16F2N2O/c11-9(12)5-13-10(15-6-9)3-7-1-2-8(4-10)14-7/h7-8,13-14H,1-6H2
- InChI Key: LHMWXCVPJHLDPM-UHFFFAOYSA-N
- SMILES: FC1(COC2(CC3CCC(C2)N3)NC1)F
Computed Properties
- Exact Mass: 218.12306946g/mol
- Monoisotopic Mass: 218.12306946g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 33.3Ų
5',5'-difluoro-8-azaspirobicyclo3.2.1octane-3,2'-1,3oxazinane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1279470-50mg |
5',5'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]oxazinane] |
2168091-33-4 | 50mg |
$948.0 | 2023-10-01 | ||
| Enamine | EN300-1279470-100mg |
5',5'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]oxazinane] |
2168091-33-4 | 100mg |
$993.0 | 2023-10-01 | ||
| Enamine | EN300-1279470-250mg |
5',5'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]oxazinane] |
2168091-33-4 | 250mg |
$1038.0 | 2023-10-01 | ||
| Enamine | EN300-1279470-500mg |
5',5'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]oxazinane] |
2168091-33-4 | 500mg |
$1084.0 | 2023-10-01 | ||
| Enamine | EN300-1279470-1000mg |
5',5'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]oxazinane] |
2168091-33-4 | 1000mg |
$1129.0 | 2023-10-01 | ||
| Enamine | EN300-1279470-2500mg |
5',5'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]oxazinane] |
2168091-33-4 | 2500mg |
$2211.0 | 2023-10-01 | ||
| Enamine | EN300-1279470-5000mg |
5',5'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]oxazinane] |
2168091-33-4 | 5000mg |
$3273.0 | 2023-10-01 | ||
| Enamine | EN300-1279470-10000mg |
5',5'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]oxazinane] |
2168091-33-4 | 10000mg |
$4852.0 | 2023-10-01 | ||
| Enamine | EN300-1279470-1.0g |
5',5'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]oxazinane] |
2168091-33-4 | 1g |
$0.0 | 2023-06-08 |
5',5'-difluoro-8-azaspirobicyclo3.2.1octane-3,2'-1,3oxazinane Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 5',5'-difluoro-8-azaspirobicyclo3.2.1octane-3,2'-1,3oxazinane
Comprehensive Overview of 5',5'-Difluoro-8-azaspirobicyclo[3.2.1]octane-3,2'-1,3-oxazinane (CAS No. 2168091-33-4)
The compound 5',5'-difluoro-8-azaspirobicyclo[3.2.1]octane-3,2'-1,3-oxazinane (CAS No. 2168091-33-4) is a highly specialized spirocyclic molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique structural features, including the spirobicyclic framework and difluoro substitution, make it a valuable scaffold for designing novel therapeutics. Researchers are particularly interested in its potential applications as a bioisostere for saturated heterocycles, which are commonly found in FDA-approved drugs.
In recent years, the demand for fluorinated heterocycles has surged due to their enhanced metabolic stability and membrane permeability. The presence of fluorine atoms in 5',5'-difluoro-8-azaspirobicyclo[3.2.1]octane-3,2'-1,3-oxazinane aligns with this trend, as fluorine incorporation often improves pharmacokinetic properties. This compound is frequently discussed in the context of fragment-based drug design (FBDD) and structure-activity relationship (SAR) studies, where its rigid spirocyclic core serves as a versatile building block.
One of the most searched questions in the scientific community revolves around the synthetic routes for spirocyclic compounds like this one. The synthesis of 5',5'-difluoro-8-azaspirobicyclo[3.2.1]octane-3,2'-1,3-oxazinane typically involves multi-step protocols, including cyclization and fluorination reactions. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to optimize its production, addressing the growing need for scalable and efficient methodologies.
The compound's potential as a central nervous system (CNS) drug candidate is another hot topic. Its spirocyclic and oxazinane moieties are structurally similar to motifs found in neuromodulators, sparking interest in its ability to cross the blood-brain barrier (BBB). This aligns with the broader industry focus on CNS-targeted therapies, especially for neurodegenerative diseases like Alzheimer's and Parkinson's.
From a computational chemistry perspective, 5',5'-difluoro-8-azaspirobicyclo[3.2.1]octane-3,2'-1,3-oxazinane has been studied using molecular docking and quantum mechanical calculations to predict its binding affinity with various biological targets. These in silico approaches are critical for accelerating drug discovery, particularly in the era of AI-driven drug design, where machine learning models are trained on datasets of fluorinated spirocycles.
Environmental and green chemistry considerations are also relevant. Researchers are investigating solvent-free or catalytic methods to synthesize this compound, reflecting the pharmaceutical industry's shift toward sustainable practices. This resonates with public interest in eco-friendly synthesis and reduced carbon footprint in chemical manufacturing.
In summary, 5',5'-difluoro-8-azaspirobicyclo[3.2.1]octane-3,2'-1,3-oxazinane represents a compelling case study in modern drug discovery. Its structural complexity, combined with the strategic placement of fluorine atoms, positions it as a promising candidate for further development. As the scientific community continues to explore its applications, this compound is likely to remain a focal point in discussions about next-generation therapeutics and innovative synthetic strategies.
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